molecular formula C11H10FNO2 B12865285 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one

Cat. No.: B12865285
M. Wt: 207.20 g/mol
InChI Key: BKZCSFDKBFJSSV-UHFFFAOYSA-N
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Description

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of functional groups like hydroxyl, ethyl, and fluoro in the quinoline ring can significantly influence the compound’s properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-aminobenzophenone derivatives, the compound can be synthesized through a series of reactions including halogenation, alkylation, and cyclization.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinolinone derivative, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one depends on its specific interactions with molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The presence of functional groups like hydroxyl and fluoro can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: A simpler quinoline derivative with similar properties.

    7-Fluoroquinoline: A fluoro-substituted quinoline with distinct reactivity.

    3-Ethylquinoline: An ethyl-substituted quinoline with unique characteristics.

Uniqueness

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one is unique due to the combination of ethyl, fluoro, and hydroxyl groups in the quinoline ring. This combination can lead to specific reactivity and biological activities that are not observed in other quinoline derivatives.

Biological Activity

3-Ethyl-7-fluoro-2-hydroxyquinolin-4(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial , antiviral , anticancer , and anti-inflammatory effects. The structural characteristics of these compounds significantly influence their biological activity, making them valuable in medicinal chemistry.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values that suggest potent activity against Gram-positive and Gram-negative bacteria.

Compound Target Strain MIC (mg/mL)
This compoundStaphylococcus aureus0.025
Escherichia coli0.019

These findings highlight the potential of this compound as a lead for developing new antibacterial agents .

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. For example, similar compounds have demonstrated inhibitory effects on HIV-1 reverse transcriptase (RT), with some derivatives showing IC50 values as low as 0.15 μM . While specific data for this compound is limited, its structural similarity to other active quinoline derivatives suggests potential antiviral efficacy.

Anticancer Activity

Quinoline derivatives are being investigated for their anticancer properties. A study focusing on related compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Although direct studies on this compound are needed, its structural features indicate it may share similar mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act by inhibiting key enzymes involved in microbial metabolism or viral replication.
  • Interference with DNA/RNA Synthesis : Some compounds disrupt nucleic acid synthesis, leading to cell death.
  • Induction of Apoptosis : Quinoline derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .

Evaluation of Anticancer Properties

In a comparative study involving various quinoline derivatives, researchers noted that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The study emphasized the need for further investigation into the specific pathways affected by these compounds .

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

3-ethyl-7-fluoro-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C11H10FNO2/c1-2-7-10(14)8-4-3-6(12)5-9(8)13-11(7)15/h3-5H,2H2,1H3,(H2,13,14,15)

InChI Key

BKZCSFDKBFJSSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)F)NC1=O)O

Origin of Product

United States

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